molecular formula C11H13Cl2N B2807823 4-(2,3-Dichlorophenyl)piperidine CAS No. 187835-01-4

4-(2,3-Dichlorophenyl)piperidine

Cat. No. B2807823
CAS RN: 187835-01-4
M. Wt: 230.13
InChI Key: YODQESWJUQGRPE-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)piperidine, commonly known as 2,3-DCPP, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Biologically Active Compounds : A study detailed the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds using 4-(2,3-Dichlorophenyl)piperidine as a reactant, resulting in compounds with potential biological activity (Sroor, 2019).

Medical and Pharmacological Research

  • Development of Gastric Antisecretory Agents : Research on 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, which share structural similarities with 4-(2,3-Dichlorophenyl)piperidine, led to the discovery of a nonanticholinergic gastric antisecretory drug for peptic ulcer disease treatment (Scott et al., 1983).

  • Antagonists of Human Dopamine Receptors : A study investigated 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, which is structurally related to 4-(2,3-Dichlorophenyl)piperidine, revealing their potential as nanomolar antagonists with high selectivity (Rowley et al., 1997).

Material Science and Chemistry

  • Antioxidant Properties : A study on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, a compound related to 4-(2,3-Dichlorophenyl)piperidine, explored its synthesis and antioxidant potency, demonstrating significant antioxidant efficacy (Dineshkumar & Parthiban, 2022).

  • Structural Studies : Research on the molecular structure of 4-carboxypiperidinium chloride, a derivative of piperidine, provided insights into its crystal structure, which is relevant for understanding the structural properties of related compounds (Szafran et al., 2007).

  • Corrosion Inhibition : Piperidine derivatives, closely related to 4-(2,3-Dichlorophenyl)piperidine, have been studied for their effectiveness as corrosion inhibitors for copper in acidic environments, demonstrating significant inhibition efficiency (Sankarapapavinasam et al., 1991).

  • Nonlinear Optical Properties : Research focused on the structure–nonlinear optical performance relationship of piperidine compounds, highlighting their role in fiber optic communications and optical signal processing (Tamer, 2016).

properties

IUPAC Name

4-(2,3-dichlorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODQESWJUQGRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 6 N HCl (30 mL) was added a solution of intermediate 46 (5.2 g, 14 mmol) in THF (10 mL). The mixture was heated to reflux for 3 h and then concentrated in vacuo. The residue was washed with Et2O to give 4-(2,3-dichlorophenyl)piperidine (intermediate 47) (3.5 g, 92%) as a white solid. HPLC: 99%, RT 2.149 min. MS (ESI) m/z 230.1 [M+H]+
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
intermediate 46
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine (0.49 g, 2.15 mmol), platinum oxide (0.11 g) and hydrochloric acid (0.1 ml, conc) in methanol (30 ml) was hydrogenated at 50 psi for 1 h under hydrogen gas. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated and evaporated to dryness. Aqueous sodium carbonate (10%, 50 ml) was added. The aqueous phase was extracted with ethylacetate (3×30 ml) and the combined organic phases was dried (MgSO4), filtered and evaporated to dryness. Yield: 0.17 g. MS m/z (rel. intensity, 70 eV) 230 (M+, 22), 229 (24), 228 (35), 196 (30), 194 (bp).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One

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